

Structure Elucidation of 4-Butoxy-4-oxo-3-phenylbutanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *4-Butoxy-4-oxo-3-phenylbutanoic acid*

Cat. No.: *B121062*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to the structure elucidation of the novel compound, **4-Butoxy-4-oxo-3-phenylbutanoic acid**. Due to the limited availability of published data on this specific molecule, this document provides a predictive analysis of its spectroscopic characteristics based on analogous compounds. It details the standard experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), which are pivotal for confirming the molecular structure. Furthermore, this guide presents a logical workflow for the elucidation process and a hypothetical signaling pathway to illustrate the potential biological relevance of such a molecule. All quantitative data are summarized in clear, tabular formats, and logical relationships are visualized using Graphviz diagrams.

Predicted Molecular Structure and Properties

Based on its IUPAC name, the predicted structure of **4-Butoxy-4-oxo-3-phenylbutanoic acid** is presented below. This structure contains a butoxy group, a carboxylic acid, a phenyl ring, and a chiral center at the third carbon position.

Chemical Structure:

Property	Predicted Value
Molecular Formula	C ₁₄ H ₁₈ O ₄
Molecular Weight	250.29 g/mol
Chiral Centers	1 (at C3)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Butoxy-4-oxo-3-phenylbutanoic acid**, inferred from data for structurally similar compounds such as 4-oxo-4-phenylbutanoic acid and various phenylbutanoic acid esters.

Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.2-7.4	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~4.1	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~3.8	Triplet	1H	-CH(C ₆ H ₅)-
~2.8	Doublet of doublets	2H	-CH ₂ -COOH
~1.6	Multiplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.4	Multiplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.9	Triplet	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~175	-COOH
~172	-COO-
~140	Quaternary aromatic carbon
~129	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~65	-O-CH ₂ -
~45	-CH(C ₆ H ₅)-
~38	-CH ₂ -COOH
~30	-O-CH ₂ -CH ₂ -
~19	-O-CH ₂ -CH ₂ -CH ₂ -
~13	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
3030	Medium	Aromatic C-H stretch
2960, 2870	Medium	Aliphatic C-H stretch
1735	Strong	C=O stretch (Ester)
1710	Strong	C=O stretch (Carboxylic acid)
1600, 1495, 1450	Medium-Weak	Aromatic C=C stretch
1250-1300	Strong	C-O stretch (Ester and Carboxylic acid)
700-750, 690-710	Strong	Aromatic C-H bend (monosubstituted)

Predicted Mass Spectrometry Data

m/z	Interpretation
250	[M] ⁺ (Molecular ion)
205	[M - COOH] ⁺
193	[M - C ₄ H ₉ O] ⁺
177	[M - OC ₄ H ₉] ⁺
149	[C ₆ H ₅ CHCOOH] ⁺
105	[C ₆ H ₅ CO] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺
57	[C ₄ H ₉] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Process the data by applying a Fourier transform, phasing, and baseline correction.
 - Integrate the signals and determine the chemical shifts and coupling constants.
- ^{13}C NMR Spectroscopy:
 - Acquire a carbon-13 NMR spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
- 2D NMR (COSY, HSQC):
 - Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings.
 - Perform Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to determine direct carbon-hydrogen correlations.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Liquid Sample: Place a drop of the neat liquid between two KBr or NaCl plates.
 - Solid Sample: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record the IR spectrum over the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C-O, aromatic C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for a softer ionization that primarily yields the molecular ion.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Visualizations

Logical Workflow for Structure Elucidation

Caption: A logical workflow for the structure elucidation of a novel compound.

Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway initiated by the target compound.

Conclusion

The structural elucidation of **4-Butoxy-4-oxo-3-phenylbutanoic acid** requires a systematic application of modern spectroscopic techniques. This guide provides a foundational framework for this process, from predicting spectral data to outlining detailed experimental protocols. The combined analysis of NMR, IR, and MS data will be crucial in unequivocally confirming the proposed structure. The methodologies and workflows presented herein are designed to guide researchers in the comprehensive characterization of this and other novel chemical entities.

- To cite this document: BenchChem. [Structure Elucidation of 4-Butoxy-4-oxo-3-phenylbutanoic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121062#structure-elucidation-of-4-butoxy-4-oxo-3-phenylbutanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com